Introduction: The Strategic Importance of a Chiral Building Block
Introduction: The Strategic Importance of a Chiral Building Block
An In-Depth Technical Guide to (R)-1-(3-Bromo-4-fluorophenyl)ethanol
(R)-1-(3-Bromo-4-fluorophenyl)ethanol, identified by its CAS Number 1212136-05-4 , is a chiral secondary alcohol of significant interest to the pharmaceutical and fine chemical industries.[1] As a stereochemically defined molecule, it serves as a valuable and highly versatile chiral building block for the synthesis of complex, biologically active molecules.[2] The presence of three distinct functionalities on the phenyl ring—a bromine atom, a fluorine atom, and a chiral hydroxyl group—provides multiple reaction sites for medicinal chemists to elaborate upon, enabling the construction of novel Active Pharmaceutical Ingredients (APIs).[2] This guide provides a comprehensive overview of its properties, synthesis, analytical characterization, and applications, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Structural Properties
The physical and chemical characteristics of a starting material are fundamental to its effective use in synthesis. (R)-1-(3-Bromo-4-fluorophenyl)ethanol is typically a pale yellow to colorless oil, a physical state that facilitates its handling and incorporation into various reaction mixtures.[2] Its solubility in common organic solvents is a key advantage, enhancing the efficiency and selectivity of synthetic transformations.[2]
| Property | Value | Source(s) |
| CAS Number | 1212136-05-4 | [1] |
| Molecular Formula | C₈H₈BrFO | [1] |
| Molecular Weight | 219.05 g/mol | [1] |
| Appearance | Pale yellow to colorless oil | [2] |
| Predicted Boiling Point | 261.4 ± 25.0 °C at 760 Torr | [2] |
| Predicted Density | 1.554 ± 0.06 g/cm³ | [2] |
| SMILES | CO | [1] |
Stereoselective Synthesis: Accessing the (R)-Enantiomer
The primary and most efficient route to optically pure (R)-1-(3-Bromo-4-fluorophenyl)ethanol is the asymmetric reduction of its corresponding prochiral ketone, 3'-Bromo-4'-fluoroacetophenone (CAS: 1007-15-4).[3] This transformation can be achieved through both chemocatalytic and biocatalytic methods. Biocatalytic reduction, employing enzymes such as alcohol dehydrogenases (ADHs) or carbonyl reductases, is often preferred in industrial settings due to its exceptional enantioselectivity (>99% ee), mild reaction conditions (ambient temperature and pressure, neutral pH), and environmentally benign nature.[4][5]
Caption: Asymmetric synthesis of the target alcohol.
Protocol: Biocatalytic Asymmetric Reduction
This protocol describes a representative whole-cell biocatalytic reduction. The specific enzyme and microbial host would be selected through screening, but the principles remain broadly applicable.
1. Rationale: Whole-cell biocatalysis is chosen for its cost-effectiveness, as it eliminates the need for expensive cofactor (e.g., NAD(P)H) addition by leveraging the host organism's metabolism for cofactor regeneration.[5] A co-substrate like isopropanol or glucose is used to drive the reaction.
2. Materials & Equipment:
-
3'-Bromo-4'-fluoroacetophenone (Substrate)
-
Recombinant E. coli cells expressing a suitable carbonyl reductase
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Glucose (Cofactor regeneration source)
-
Ethyl acetate (Extraction solvent)
-
Anhydrous magnesium sulfate (Drying agent)
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
-
Silica gel for column chromatography
3. Step-by-Step Methodology:
-
Biocatalyst Preparation: Cultivate the recombinant E. coli cells in a suitable growth medium until reaching the optimal growth phase. Harvest the cells via centrifugation and resuspend them in the phosphate buffer to a specific cell density (e.g., 50 g/L wet cell weight).
-
Reaction Setup: In a baffled flask, combine the cell suspension and glucose (e.g., 5 g/L).
-
Substrate Addition: Dissolve 3'-Bromo-4'-fluoroacetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture to a final concentration of 10-50 mM. The substrate concentration is a critical parameter to optimize, balancing reaction rate against potential substrate/product inhibition.
-
Incubation: Place the flask in a shaking incubator at 30 °C and 200 rpm. Monitor the reaction progress by periodically taking samples and analyzing them by GC or HPLC.
-
Workup: Once the reaction reaches completion (typically 12-24 hours), centrifuge the mixture to pellet the cells.
-
Extraction: Extract the supernatant with an equal volume of ethyl acetate three times. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-1-(3-Bromo-4-fluorophenyl)ethanol.
4. Self-Validation: The success of this protocol is validated at each stage. Reaction monitoring confirms the conversion of the starting material. The final product's identity is confirmed by NMR and MS, while its enantiomeric purity is validated by chiral HPLC, which should show an enantiomeric excess (ee) greater than 99%.
Analytical Characterization and Quality Control
Rigorous analytical control is essential to confirm the identity, purity, and stereochemical integrity of the final product. The most critical parameter is the enantiomeric excess (ee), which is determined using chiral chromatography.
Caption: Quality control workflow for the final product.
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
This method is adapted from established procedures for structurally similar chiral alcohols, such as 1-(4-bromophenyl)ethanol.[6]
1. Rationale: Chiral stationary phases (CSPs) create a chiral environment that allows for the differential interaction of enantiomers, resulting in their separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are highly effective for this class of compounds.[7]
2. Materials & Equipment:
-
(R)-1-(3-Bromo-4-fluorophenyl)ethanol sample
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral HPLC column (e.g., Chiralcel OD-H or a similar cellulose-based column)
3. Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and isopropanol. A typical starting ratio is 95:5 (v/v).[6] The mobile phase should be filtered and degassed before use.
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol (95:5)
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
-
Analysis: Inject a racemic standard of 1-(3-Bromo-4-fluorophenyl)ethanol first to determine the retention times of both the (R) and (S) enantiomers and to confirm resolution. Then, inject the synthesized sample.
-
Data Interpretation: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100. For a successful synthesis, the peak corresponding to the (S)-enantiomer should be negligible.
Spectroscopic Data
The structural identity of the compound is confirmed using standard spectroscopic methods.
| Spectroscopy | Expected Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.6 (m, 1H, Ar-H), ~7.3 (m, 1H, Ar-H), ~7.1 (t, 1H, Ar-H), ~4.9 (q, 1H, CH-OH), ~2.0 (s, 1H, OH), ~1.5 (d, 3H, CH₃). (Predicted based on analogous structures). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): Aromatic carbons (~115-160 ppm, including C-F and C-Br signals), Methine carbon (~70 ppm), Methyl carbon (~25 ppm). (Predicted). |
| Mass Spec (ESI) | m/z: 218/220 [M+H]⁺ (reflecting bromine isotopes). |
Applications in Pharmaceutical Synthesis
(R)-1-(3-Bromo-4-fluorophenyl)ethanol is a strategic intermediate used to install a specific chiral center into a target molecule. Its utility is exemplified in the synthesis of modulators for various biological targets where precise three-dimensional orientation is critical for efficacy and selectivity. The bromo- and fluoro-substituents can be retained in the final API or used as synthetic handles for further modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.[2][8] While specific, publicly disclosed drug synthesis pathways starting from this exact molecule are limited, its structural motifs are present in numerous patented compounds in development.
Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety. The precursor, 3'-Bromo-4'-fluoroacetophenone, is a combustible solid and an irritant. The final alcohol product should be handled with similar care.
| Safety Aspect | Guideline | Source(s) |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, laboratory coat. Use in a well-ventilated fume hood. | |
| Storage | Store in a cool, dry place (2-8 °C recommended) under an inert atmosphere, protected from light.[2] |
Conclusion
(R)-1-(3-Bromo-4-fluorophenyl)ethanol is a high-value chiral intermediate whose importance is derived from its specific stereochemistry and versatile chemical functionality. The development of robust biocatalytic methods has enabled its production with the high enantiomeric purity required for pharmaceutical applications. A thorough understanding of its synthesis, analytical characterization, and safe handling, as outlined in this guide, is essential for its effective utilization in the discovery and development of next-generation therapeutics.
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